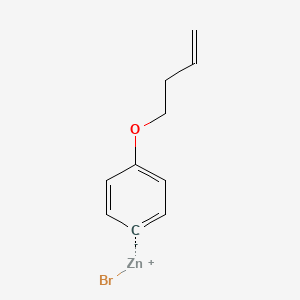
(2-t-Butoxy-5-chlorophenyl)magnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-t-Butoxy-5-chlorophenyl)magnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds known for their ability to form carbon-carbon bonds. This compound is particularly useful in the formation of complex organic molecules due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (2-t-Butoxy-5-chlorophenyl)magnesium bromide typically involves the reaction of 2-t-Butoxy-5-chlorobromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reaction with moisture or oxygen. The general reaction scheme is as follows:
2-t-Butoxy-5-chlorobromobenzene+Mg→(2-t-Butoxy-5-chlorophenyl)magnesium bromide
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is monitored to ensure complete conversion of the starting material to the desired Grignard reagent.
Análisis De Reacciones Químicas
Types of Reactions
(2-t-Butoxy-5-chlorophenyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of anhydrous conditions.
Substitution Reactions: Often carried out with alkyl or aryl halides.
Coupling Reactions: Requires a palladium catalyst and a base.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Biaryl Compounds: Produced through coupling reactions.
Aplicaciones Científicas De Investigación
(2-t-Butoxy-5-chlorophenyl)magnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Plays a role in the development of new drugs through its use in organic synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-t-Butoxy-5-chlorophenyl)magnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Chlorophenyl)magnesium bromide
- (2-sec-Butoxy-5-chlorophenyl)magnesium bromide
Uniqueness
(2-t-Butoxy-5-chlorophenyl)magnesium bromide is unique due to the presence of the t-butoxy group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent in the synthesis of complex molecules where specific reactivity is required.
Propiedades
Fórmula molecular |
C10H12BrClMgO |
|---|---|
Peso molecular |
287.86 g/mol |
Nombre IUPAC |
magnesium;1-chloro-4-[(2-methylpropan-2-yl)oxy]benzene-5-ide;bromide |
InChI |
InChI=1S/C10H12ClO.BrH.Mg/c1-10(2,3)12-9-6-4-8(11)5-7-9;;/h4-6H,1-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
IBTOEOGNCLNVCH-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC1=[C-]C=C(C=C1)Cl.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


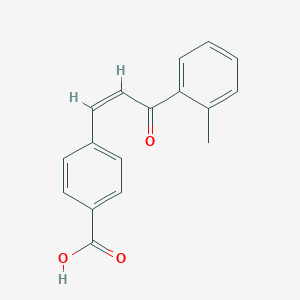
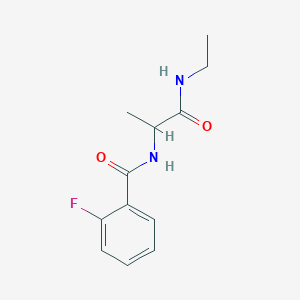

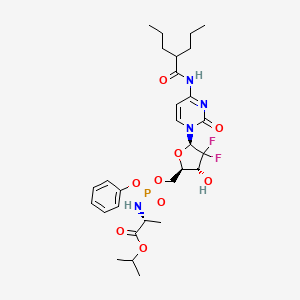
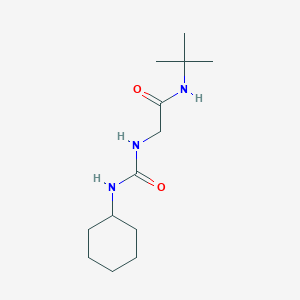
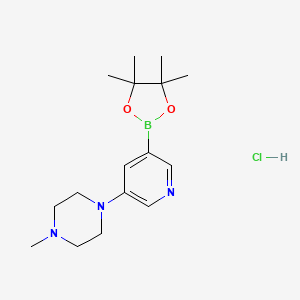



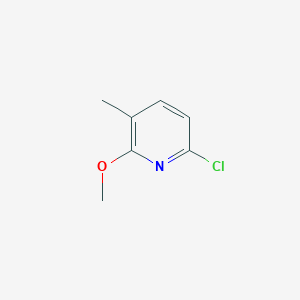
![2-((Perfluoropropan-2-yI)thio)benZo[d]isothiaZol-3(2H)-one 1,1-dioxide](/img/structure/B14895519.png)
![n-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14895520.png)
![(2'-(1-([1,1'-Biphenyl]-4-yl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14895540.png)
